
5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound is also known as Thioflavin T, and it belongs to the class of heterocyclic compounds. In
Wirkmechanismus
The mechanism of action of 5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its ability to bind to amyloid fibrils and other beta-sheet-rich aggregates. This binding leads to an increase in fluorescence intensity, which can be detected by various imaging techniques. Thioflavin T is also known to induce the formation of amyloid fibrils in vitro, making it a useful tool for studying the kinetics of fibril formation.
Biochemical and Physiological Effects:
5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have minimal toxicity in vitro and in vivo. However, its effects on biological systems are not well understood, and further research is needed to determine its potential side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its high sensitivity and selectivity for amyloid fibrils. Thioflavin T is also relatively inexpensive and easy to use, making it a popular choice for researchers studying protein aggregation. However, its limitations include its potential to induce fibril formation and its limited ability to detect non-fibrillar aggregates.
Zukünftige Richtungen
There are several future directions for the use of 5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in scientific research. One area of interest is the development of new fluorescent probes that can detect non-fibrillar protein aggregates. Another potential application is the use of Thioflavin T as a therapeutic agent for the treatment of amyloid-related diseases. Finally, further research is needed to determine the potential side effects of using this compound in biological systems.
Conclusion:
In conclusion, 5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a versatile compound that has numerous applications in scientific research. Its ability to selectively bind to amyloid fibrils makes it a useful tool for studying protein aggregation, and its potential therapeutic applications make it an exciting area of research. However, further studies are needed to fully understand its mechanism of action and potential side effects in biological systems.
Synthesemethoden
The synthesis of 5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is typically carried out through the reaction of 2-thioxo-4,6(1H,5H)-pyrimidinedione with an aryl aldehyde in the presence of a base. This reaction leads to the formation of a yellow-colored powder, which is the pure form of Thioflavin T.
Wissenschaftliche Forschungsanwendungen
5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is in the study of amyloid fibrils, which are protein aggregates that are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Thioflavin T is used as a fluorescent probe to detect the presence of amyloid fibrils in biological samples.
Eigenschaften
IUPAC Name |
5-pentyl-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-2-3-5-10-12-13(18)16-15(20)17(14(12)19)11-8-6-4-7-9-11/h4,6-9,12H,2-3,5,10H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTWBEVPRBMORK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(=O)NC(=S)N(C1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pentyl-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 4-methylbenzoate](/img/structure/B5037616.png)

![6-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-1-yl}-N'-(methoxymethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5037625.png)
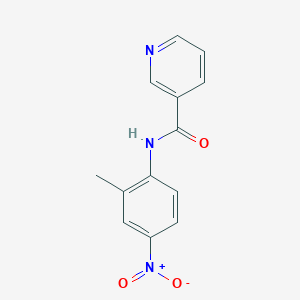
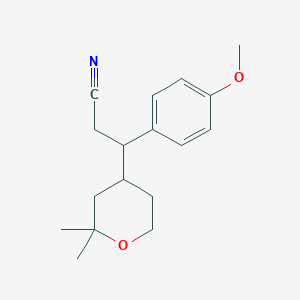

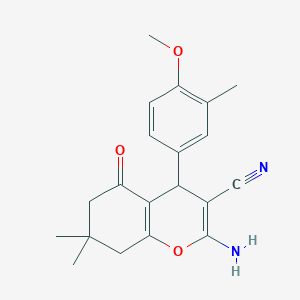
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5037650.png)
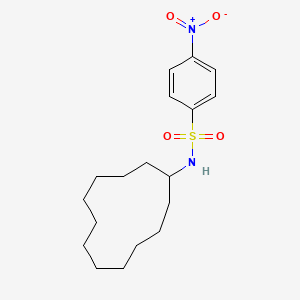
![5,7-diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine perchlorate](/img/structure/B5037671.png)
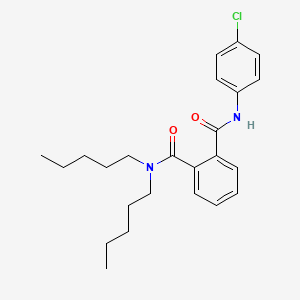
![5-{2-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5037692.png)
![N-[4-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5037699.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide](/img/structure/B5037706.png)